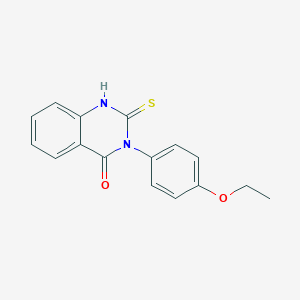![molecular formula C9H17NO5 B095101 N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide CAS No. 15856-45-8](/img/structure/B95101.png)
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. DAAM is a natural product that is isolated from the fermentation broth of Streptomyces sp. SANK 60405, and it has been found to possess several pharmacological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase, which are involved in various biological processes. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to modulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exert several biochemical and physiological effects in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. Furthermore, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to reduce oxidative stress and inflammation in cells by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exhibit high potency and selectivity against various targets, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
Several future directions can be explored to further investigate the pharmacological properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide. For example, more studies can be conducted to elucidate the mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide and identify its molecular targets in cells. In addition, more studies can be conducted to investigate the pharmacokinetic and pharmacodynamic properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in animal models. Furthermore, more studies can be conducted to explore the potential applications of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in various fields, including agriculture and food science.
Métodos De Síntesis
The synthesis of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide involves the isolation of the compound from the fermentation broth of Streptomyces sp. SANK 60405. The extraction of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide from the broth is carried out using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC. The purity of the isolated N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is confirmed by NMR, IR, and MS spectroscopy.
Aplicaciones Científicas De Investigación
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have demonstrated that N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide exhibits potent antitumor, antibacterial, and antifungal activities. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
15856-45-8 |
|---|---|
Nombre del producto |
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
Fórmula molecular |
C9H17NO5 |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(13)9(14-3)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6-,7+,8+,9+/m1/s1 |
Clave InChI |
QMSFRMUJXFKBLL-YTAJOOCQSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
Sinónimos |
Methyl-4-(acetylamino)-4,6-dideoxy-α-D-mannopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



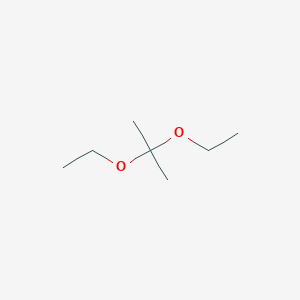
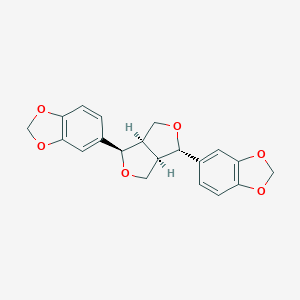
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

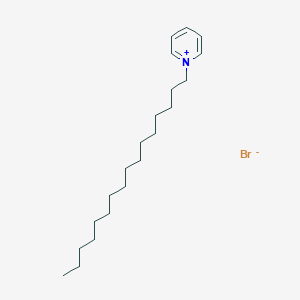
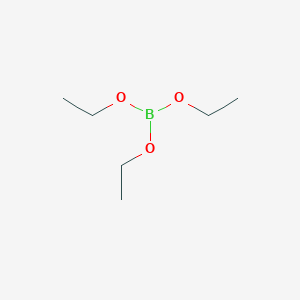
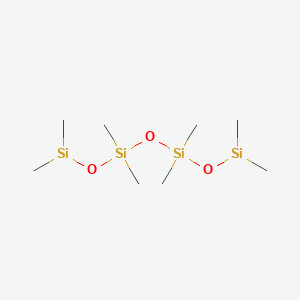
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
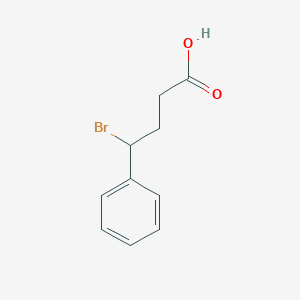
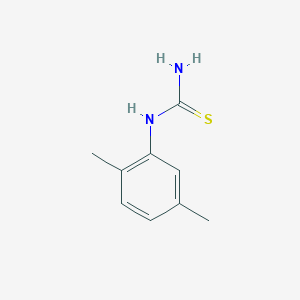
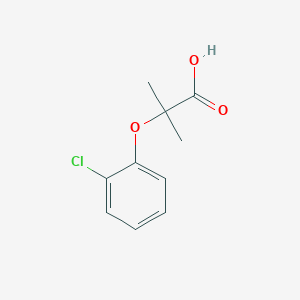
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
